Propane-1,3-diyl dipropiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diyl dipropiolate, also known as 2-Propynoic acid, 1,3-propanediyl ester, is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique structure, which includes two propiolate groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipropiolate can be synthesized through the esterification of 1,3-propanediol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl dipropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propane-1,3-diyl dipropiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propane-1,3-diyl dipropiolate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propiolic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propiolate groups .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diyl dipropiolate: Similar structure but with ester groups attached to different carbon atoms.
Butane-1,4-diyl dipropiolate: Longer carbon chain with similar ester groups.
Ethane-1,2-diyl dipropiolate: Shorter carbon chain with similar ester groups.
Uniqueness
Propane-1,3-diyl dipropiolate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-prop-2-ynoyloxypropyl prop-2-ynoate |
InChI |
InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2 |
InChI Key |
IQRPAJOMBZNNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCCCOC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.